2-Chloro-6-methylquinoline-4-carbonitrile
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Overview
Description
2-Chloro-6-methylquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H7ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylquinoline-4-carbonitrile typically involves the reaction of 2-chloro-6-methylquinoline with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-Chloro-6-methylquinoline-4-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Material Science: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylquinoline-3-carbonitrile
- 4-Chloro-6-methoxy-2-methylquinoline
- 2-Chloro-4-methylquinoline-6-carbonitrile
Uniqueness
2-Chloro-6-methylquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays or better stability under specific conditions .
Properties
Molecular Formula |
C11H7ClN2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-chloro-6-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c1-7-2-3-10-9(4-7)8(6-13)5-11(12)14-10/h2-5H,1H3 |
InChI Key |
NEWUFYPQNTYEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C#N)Cl |
Origin of Product |
United States |
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